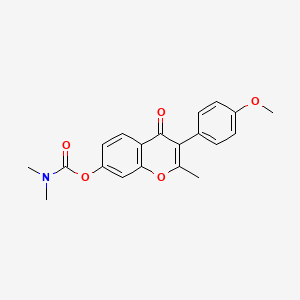

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. For a related compound, properties such as optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis were predicted .Wissenschaftliche Forschungsanwendungen

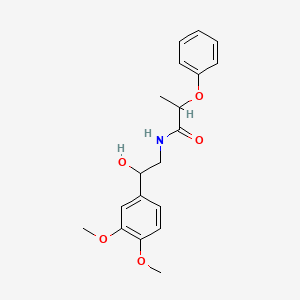

Synthesis and Analgesic Activity

Research has explored the synthesis and analgesic activity of compounds structurally related to "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate." Stereoisomers with high optical purity have been synthesized from natural products, showing significant analgesic activity without acute toxicity. This research indicates the potential for developing new analgesic compounds based on the chromene structure (Pavlova et al., 2015).

Synthesis and Structure of Ligands and Complexes

Another study focused on the reaction of chromones with N-methylhydrazine to form highly substituted pyrazoles, which were then used as ligands in complexes with platinum(II) and palladium(II) metal ions. This work contributes to the understanding of the structural and chemical properties of chromone-based ligands and their potential applications in catalysis and material science (Budzisz et al., 2004).

Synthesis of Aromatic Carbamate Derivatives

The condensation of methyl N-(3-hydroxyphenyl)carbamate with various acetoacetates and acids has led to the synthesis of chromene derivatives, showcasing the versatility of chromene-based compounds in synthesizing diverse aromatic carbamates. This highlights the compound's role in the development of new organic molecules with potential applications in medicinal chemistry (Velikorodov et al., 2014).

Antibacterial and Anti-inflammatory Activities

Further research has been conducted on the synthesis of compounds based on the coumarin-pyrazole hybrid under microwave-irradiation, demonstrating significant antibacterial and anti-inflammatory activities. This suggests the potential of chromene derivatives in creating chemotherapeutics for treating bacterial infections and inflammation (Chavan & Hosamani, 2018).

Antibacterial Effects and Synthesis of New Derivatives

The organic synthesis of compounds including 4-hydroxy-chromen-2-one and their antibacterial activity has been reported, showing high levels of bacteriostatic and bactericidal activity. This underscores the potential of chromene derivatives as effective antibacterial agents (Behrami & Dobroshi, 2019).

Zukünftige Richtungen

The future directions for the study of “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. It could also involve the development of this compound for various applications, based on its properties .

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-18(13-5-7-14(24-4)8-6-13)19(22)16-10-9-15(11-17(16)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNIRBOUSMNUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)